molecular formula C7H16OSi B3179361 Trimethyl[(2-methyl-2-propenyl)oxy]silane CAS No. 25195-85-1

Trimethyl[(2-methyl-2-propenyl)oxy]silane

Cat. No. B3179361
CAS RN: 25195-85-1
M. Wt: 144.29 g/mol
InChI Key: VTDVCNBADIDXGN-UHFFFAOYSA-N
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Description

Trimethyl[(2-methyl-2-propenyl)oxy]silane, also known as [(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane or trimethyl [ (2-methyl-3-butyn-2-yl)oxy]silane, is an organic compound . It is used as a reagent in the synthesis of Englerin A, an inhibitor of renal cancer cell growth .


Synthesis Analysis

This compound is used as a reagent in the synthesis of various compounds. For instance, it has been used in the synthesis of Englerin A .


Molecular Structure Analysis

The molecular structure of this compound consists of a total of 24 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .


Physical And Chemical Properties Analysis

This compound has a refractive index of 1.404 (lit.), a boiling point of 115-116 °C (lit.), and a density of 0.806 g/mL at 25 °C (lit.) . Its molecular weight is 156.30 .

Scientific Research Applications

Wood Modification

Trimethyl[(2-methyl-2-propenyl)oxy]silane, as a type of organo-functional silane, is often used in wood treatment systems alongside tetraalkoxysilanes through the sol-gel process. This application enhances wood's dimensional stability, durability, and fire resistance. Organosilanes, including trimethylsilyl derivatives, have been explored for full impregnation treatments to improve the hydrophobation of wood, making it suitable for use in environments with hazard class III exposure conditions, such as outdoor above-ground applications (Mai & Militz, 2004).

Dental Applications

In dentistry, particularly concerning the use of poly(methyl methacrylate) (PMMA) based denture base polymers, efforts to enhance mechanical properties and radiopacity have included the use of silane-treated siliceous fillers. However, challenges such as bond degradation over time in the oral environment have been observed, limiting the effectiveness of silanes in adhesion promotion between resin composites and indirect restorative materials (Elshereksi et al., 2014); (Matinlinna, Lung, & Tsoi, 2018).

Surface Treatments and Modifications

Silane coupling agents are pivotal in dental applications for promoting adhesion between resin composites and silica-based or coated indirect restorative materials. Various surface pretreatment methods, such as acid etching and tribo-chemical silica-coating, are utilized to enhance the bond strength, although longevity in wet oral environments remains a concern (Matinlinna & Vallittu, 2007).

Organosilanes also serve as adhesion promoters in surface coatings, adhesives, and syntactic foams. They improve the bond strength of various materials to substrates, such as aluminum and mild steel, when used as pretreatment primers or additives (Walker, 1991).

Nanoparticle Surface Modification

The modification of metal oxide nanoparticles with silane coupling agents is an effective method to control dispersion and prevent aggregation. Silane modifiers play a significant role in enhancing the stability and dispersibility of nanoparticles in various applications, including catalysis and drug delivery (Ahangaran & Navarchian, 2020).

Safety and Hazards

Trimethyl[(2-methyl-2-propenyl)oxy]silane is classified as a flammable liquid (Flam. Liq. 2). It has a flash point of 20 °C. The safety information suggests using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

trimethyl(2-methylprop-2-enoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OSi/c1-7(2)6-8-9(3,4)5/h1,6H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDVCNBADIDXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CO[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347536
Record name Trimethyl((2-methylallyl)oxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25195-85-1
Record name Trimethyl((2-methylallyl)oxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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